4-Allyl-2-chloropyridine

Vue d'ensemble

Description

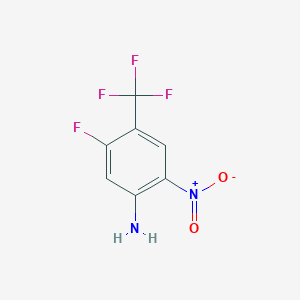

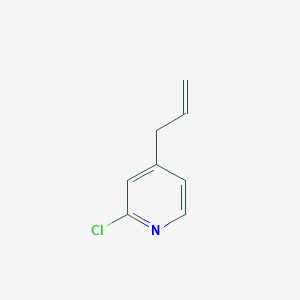

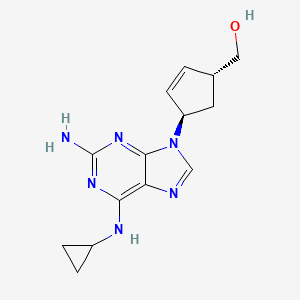

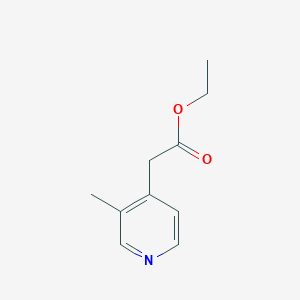

“4-Allyl-2-chloropyridine” is a chemical compound with the molecular formula C8H8ClN . It is a derivative of pyridine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of substituted pyridines, like “4-Allyl-2-chloropyridine”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A more economical synthetic route involves heating 2-Chloropyridine in an acetic acid medium with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide . Another method involves the regiospecific chlorination of pyridine-N-oxide to give 2-chloropyridine .

Molecular Structure Analysis

The molecular structure of “4-Allyl-2-chloropyridine” consists of a pyridine ring substituted with an allyl group at the 4-position and a chlorine atom at the 2-position .

Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Applications De Recherche Scientifique

Asymmetric Allylic Alkylation

4-Allyl-2-chloropyridine can be used in the field of asymmetric allylic alkylation . This reaction has been broadly studied with a great variety of substrates and nucleophiles under different reaction conditions and it has promoted the synthesis of new chiral ligands to be evaluated as asymmetric inductors .

Synthesis of Chiral Phosphine Ligands

Chiral phosphines have proved to be effective asymmetric inductors in several reactions . The application of phosphine-donor ligands in Pd-catalysed asymmetric allylic alkylation has been covered in the last decade .

Intermediate in Chemical Reactions

4-Allyl-2-chloropyridine is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .

Phosphonium Salt Installation

A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Synthesis of 2-Chloropyridines

When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Catalyst Support

4-Chloropyridin-1-ium chloride, a derivative of 4-Allyl-2-chloropyridine, has been used as a stable Cu(I) catalyst support . This application is particularly useful in the field of catalysis .

Mécanisme D'action

Target of Action

It’s known that chloropyridines can undergo reactions at the benzylic position . The benzylic position refers to a carbon atom adjacent to a benzene ring, which is a key structural component in many organic compounds .

Mode of Action

The mode of action of 4-Allyl-2-chloropyridine involves interactions with its targets through various chemical reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This reaction pathway involves the formation of a carbocation intermediate, which then reacts with a nucleophile .

Biochemical Pathways

It’s known that chlorpyrifos, a related compound, can cause disturbances in molecular pathways and normal brain functions . It can have an adverse effect on acetylcholinesterase and brain lipids, leading to the generation of reactive oxygen species .

Pharmacokinetics

It’s known that the reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule . This difference in reactivity could potentially influence the ADME properties of 4-Allyl-2-chloropyridine.

Result of Action

It’s known that chlorpyrifos, a related compound, can lead to chronic intoxication, redox disturbance, irreversible brain damage, and oxidative stress .

Action Environment

The environment can influence the action, efficacy, and stability of 4-Allyl-2-chloropyridine. For instance, the rate of reaction can be influenced by the difference in electronegativity . Additionally, environmental factors such as temperature can influence the rate of chemical reactions .

Safety and Hazards

Orientations Futures

The future directions in the field of pyridine derivatives like “4-Allyl-2-chloropyridine” involve the development of more robust methods for the selective introduction of multiple functional groups . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

2-chloro-4-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBJFRHRGMOSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443638 | |

| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyl-2-chloropyridine | |

CAS RN |

219727-28-3 | |

| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)